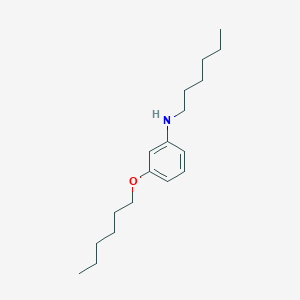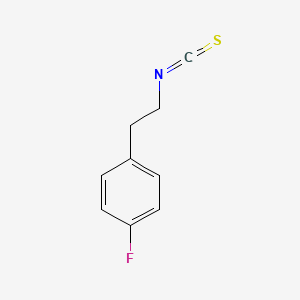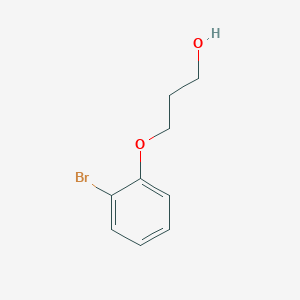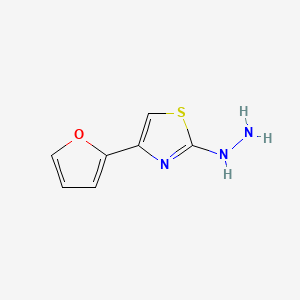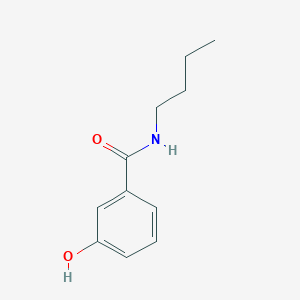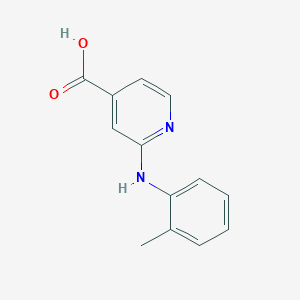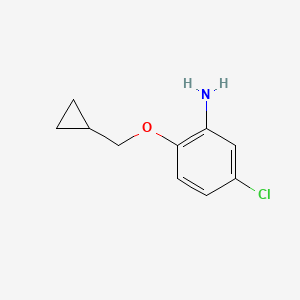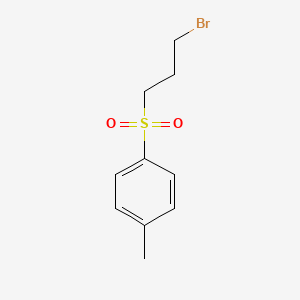
5-(1H-tetrazol-1-yl)isophthalic acid
Vue d'ensemble
Description
5-(1H-tetrazol-1-yl)isophthalic acid: is an organic compound that features a tetrazole ring attached to an isophthalic acid moiety. This compound is of significant interest in the field of coordination chemistry due to its ability to form metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit unique properties such as luminescence and magnetic behavior, making them valuable in various scientific and industrial applications .
Mécanisme D'action
Target of Action
The primary targets of 5-(1H-tetrazol-1-yl)isophthalic acid are transition metal ions, such as zinc (Zn), cadmium (Cd), and manganese (Mn) . These ions play a crucial role in the formation of metal-organic frameworks (MOFs), which are the primary structures resulting from the interaction of this compound with these metal ions .
Mode of Action
This compound interacts with its targets (transition metal ions) to form coordination polymers or MOFs . These MOFs are characterized by their unique structures, which are determined by the type of metal ion and the conditions under which they are synthesized . The tetrazole and carboxylate groups in this compound serve as bridges, linking the metal ions to form these complex structures .
Biochemical Pathways
The formation of MOFs involves the coordination of this compound with metal ions, leading to the formation of various structures . These structures can exhibit luminescent properties or magnetic properties depending on the type of metal ion involved
Pharmacokinetics
The bioavailability of this compound is likely to be influenced by its ability to form mofs with metal ions .
Result of Action
The formation of MOFs by this compound results in materials with unique properties. For example, some MOFs display intense photoluminescence properties in the solid state at room temperature . Others exhibit antiferromagnetic interactions . These properties make MOFs useful in a variety of applications, including sensing, catalysis, and drug delivery.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of metal ions . These factors can affect the formation of MOFs and their properties. For example, the luminescence properties of some MOFs can be tuned by changing the type of metal ion or the conditions under which the MOF is synthesized .
Analyse Biochimique
Biochemical Properties
5-(1H-tetrazol-1-yl)isophthalic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules through coordination bonds and hydrogen bonding. For instance, it has been shown to interact with metal ions such as zinc, cadmium, manganese, and copper, forming coordination polymers with distinct structural and functional properties . These interactions can influence the activity of metalloenzymes and other metal-dependent biomolecules, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metal ion homeostasis and oxidative stress response . Additionally, its ability to form complexes with metal ions can impact cellular redox states and enzyme activities, thereby influencing metabolic processes and cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to metal ions, forming stable coordination complexes. These complexes can inhibit or activate metalloenzymes, depending on the nature of the metal ion and the specific enzyme involved . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is generally stable under physiological conditions, but its stability can be affected by factors such as pH, temperature, and the presence of metal ions . Over time, the degradation of this compound can lead to the formation of byproducts that may have distinct biochemical effects. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain metalloenzymes and improve cellular function. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of metal ion homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its adverse effects at higher concentrations. These findings highlight the importance of optimizing dosage to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites and cofactors, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The interaction of this compound with metal ions can also influence its localization and accumulation within cells, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or cytoplasm, through post-translational modifications and targeting signals . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid typically involves the reaction of 5-cyano-1,3-benzenedicarboxylic acid with sodium azide under hydrothermal conditions. This reaction leads to the formation of the tetrazole ring on the isophthalic acid framework .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrothermal synthesis using appropriate precursors and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-tetrazol-1-yl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metals such as zinc, cadmium, manganese, and cobalt.
Hydrothermal Reactions: Used to synthesize metal-organic frameworks under hydrothermal conditions.
Common Reagents and Conditions:
Major Products:
Coordination Polymers: Examples include [Zn(TZI)]·(CH3)2NH2+·H2O, [Cd2(OH)(TZI)(H2O)2]·DMF·0.5H2O, and [MnNa(TZI)]·2H2O.
Applications De Recherche Scientifique
Chemistry:
Metal-Organic Frameworks (MOFs): Used to create MOFs with unique luminescence and magnetic properties.
Biology:
Biological Imaging: Potential use in biological imaging due to its luminescent properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable coordination complexes.
Industry:
Catalysis: Utilized in catalytic processes due to its ability to form active sites in coordination polymers.
Comparaison Avec Des Composés Similaires
- 5-(1H-tetrazol-5-yl)isophthalic acid
- 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid
- 5-(1H-tetrazol-5-yl)benzoic acid
Comparison: 5-(1H-tetrazol-1-yl)isophthalic acid is unique due to its specific substitution pattern on the isophthalic acid framework, which influences its coordination behavior and the properties of the resulting metal-organic frameworks. Compared to similar compounds, it offers distinct advantages in terms of the stability and luminescence of the coordination polymers formed.
Propriétés
IUPAC Name |
5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHNRONGYGYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(1H-Tetrazol-1-yl)isophthalic acid contribute to the formation of porous materials?
A1: this compound (H₂L) acts as an organic linker, binding to metal ions to form intricate 3D structures known as Metal-Organic Frameworks (MOFs) [, ]. The specific arrangement of H₂L and the chosen metal ion dictate the resulting framework topology and pore characteristics. For instance, when reacted with Cu(II) ions, H₂L forms a MOF with a rutile-related net topology featuring 1D channels []. These channels, upon solvent removal, create the microporous nature of the material.
Q2: What are the gas adsorption properties of the MOF derived from this compound and Cu(II) ions?
A2: The MOF derived from this compound and Cu(II) ions, denoted as [CuL] (1a) after desolvation, exhibits promising gas adsorption capabilities []. Studies reveal its ability to adsorb various gases, including N₂, H₂, O₂, CO₂, and CH₄. Notably, 1a displays high selectivity for O₂ over H₂ at 77 K and CO₂ over CH₄ at varying temperatures (195 K, 273 K, and 298 K) []. This selective adsorption behavior, coupled with its notable O₂ uptake at 77 K and significant CO₂ adsorption at room temperature and atmospheric pressure, renders 1a a potential candidate for applications in gas separation and purification processes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

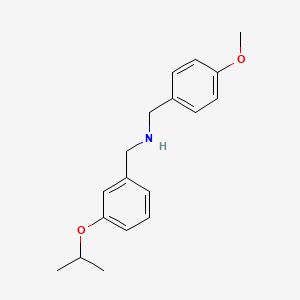
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)
![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)
